molecular formula C18H17NO5 B5521543 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE

2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE

Cat. No.: B5521543
M. Wt: 327.3 g/mol
InChI Key: RKGDHKVKKPATNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse biological activities.

Scientific Research Applications

2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for the study of this compound could include further investigation into its biological activity, as well as the development of new synthetic routes and the exploration of its potential applications in various fields. The modular and divergent design of the synthetic route suggests potential for scaffold diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzo[c]chromen-6-one core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Methoxylation: Introduction of the methoxy group at the 8th position is usually done using methanol in the presence of a suitable catalyst.

    Acetylation: The acetyl group is introduced through a reaction with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols.

Mechanism of Action

The mechanism of action of 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating signaling pathways: Affecting pathways such as oxidative stress response and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
  • Methyl 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate
  • N,N-diethyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

Uniqueness

2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE is unique due to its specific structural features, such as the presence of the N,N-dimethylacetamide moiety, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxy-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-19(2)17(20)10-23-12-5-7-14-13-6-4-11(22-3)8-15(13)18(21)24-16(14)9-12/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGDHKVKKPATNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.